molecular formula C14H16ClNO4 B2381583 1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylic Acid CAS No. 927990-26-9

1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylic Acid

Cat. No. B2381583
CAS RN: 927990-26-9
M. Wt: 297.74
InChI Key: XGLXGTOWSYVRGI-UHFFFAOYSA-N
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Description

“1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylic Acid” is a chemical compound with the CAS Number: 927990-26-9 . It has a molecular weight of 297.74 . The IUPAC name for this compound is 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16ClNO4/c15-11-1-3-12(4-2-11)20-9-13(17)16-7-5-10(6-8-16)14(18)19/h1-4,10H,5-9H2,(H,18,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

1. Crystal and Molecular Structure Analysis

4-Piperidinecarboxylic acid derivatives, closely related to 1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylic acid, have been extensively studied for their crystal and molecular structures. These studies involve single crystal X-ray diffraction, B3LYP calculations, and FTIR spectrum analysis, providing detailed insights into the molecular conformation and bonding interactions of these compounds (Szafran et al., 2007).

2. Hydrogen Bonding and Spectroscopic Properties

Research into the complexation of piperidine-4-carboxylic acid with chloroacetic acid highlights the hydrogen bonding and spectroscopic properties of these molecules. This includes the study of NMR spectroscopy, X-ray diffraction, and theoretical calculations, crucial for understanding the interaction between these molecules and their potential applications in various scientific fields (Komasa et al., 2008).

3. Chemical Synthesis and Intermediate Formation

The compound has been used in chemical syntheses, such as in the preparation of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride. These syntheses involve steps like amidation and Friedel-Crafts acylation, highlighting the compound's role as an intermediate in the synthesis of more complex chemicals (Zheng Rui, 2010).

4. Catalytic Applications

Research into the functionalization of Fe3O4 nanoparticles with piperidine-4-carboxylic acid has shown its potential as a catalyst in the synthesis of organic compounds. Such studies open pathways for its use in green chemistry and industrial applications (Ghorbani‐Choghamarani & Azadi, 2015).

5. Biological Relevance and Host-Guest Chemistry

Investigations into the complexation of arenes by macrocyclic hosts in aqueous and organic solutions shed light on the biological relevance of these compounds. Such studies are significant for understanding biological systems and the potential for drug development (Diederich et al., 1986).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .

Biochemical Analysis

properties

IUPAC Name

1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO4/c15-11-1-3-12(4-2-11)20-9-13(17)16-7-5-10(6-8-16)14(18)19/h1-4,10H,5-9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLXGTOWSYVRGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)COC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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